Akt inhibitor II; PIA 5;SH5;SH 5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

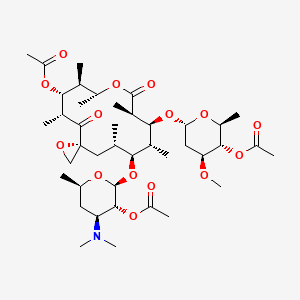

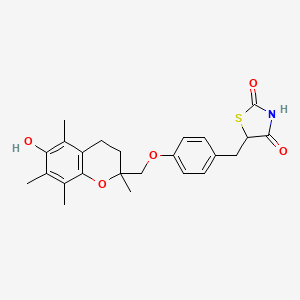

Akt inhibitor II, also known as PIA 5, SH5, or SH 5, is a specific Akt inhibitor . It is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form . It is used in research for its ability to inhibit Akt, a protein kinase B (PKB), which is involved in many cellular processes such as cell cycle progression, migration, and cell survival .

Synthesis Analysis

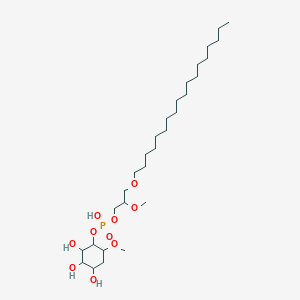

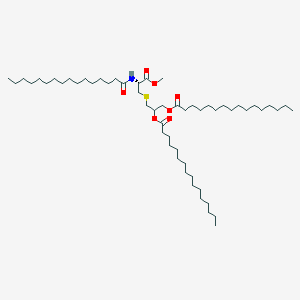

The synthetic compounds SH-5 and SH-6 are thought to work as competitive inhibitors of the naturally occurring phosphatidyl inositol phosphates by sequestering inactive AKT in the cytoplasm and preventing its translocation to the membrane . The synthesis of these inhibitors involves molecular modeling to create structurally modified phosphatidylinositol ether lipid analogues .Molecular Structure Analysis

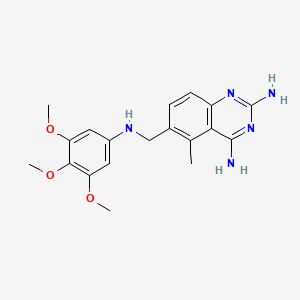

The molecular structure of Akt inhibitors is designed to interfere with the pleckstrin homology (PH) domain of Akt . The structure-based design of these inhibitors has led to the development of phenylurea- and phenylamide-derived molecules as Akt probes with novel scaffolds .Chemical Reactions Analysis

Akt inhibitors have been shown to have clear differences in their effects on non-catalytic activity . Some mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms . The inhibitors have been evaluated using in vitro pharmacology, molecular profiling, and biochemical assays along with structural modeling .Physical And Chemical Properties Analysis

Akt inhibitor II is a synthetic compound with a molecular weight of 598.75 . It is soluble in DMSO to 10 mM and is available in solid form .作用機序

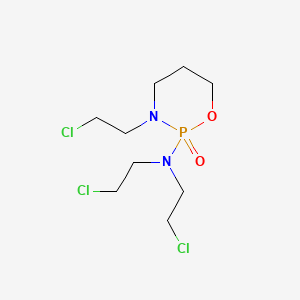

Akt inhibitors work by inhibiting the activation of Akt, a protein kinase that plays a key role in many biological processes like glucose metabolism, apoptosis, cell differentiation, and transcription . Akt inhibitors can be divided into two major classes based on their mechanisms of action: ATP-competitive inhibitors and allosteric inhibitors .

Safety and Hazards

将来の方向性

The identification of predictive biomarkers of response and resistance to Akt inhibition remains an unmet need . New combination strategies are under investigation aiming to boost the therapeutic efficacy of these drugs . Trials combining capivasertib and ipatasertib with CDK4/6 inhibitors, immune checkpoint inhibitors, and PARP inhibitors are currently ongoing .

特性

IUPAC Name |

(2-methoxy-3-octadecoxypropyl) (2,3,4-trihydroxy-6-methoxycyclohexyl) hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLLDDPUQZQEDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H59O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Akt inhibitor II; PIA 5;SH5;SH 5 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

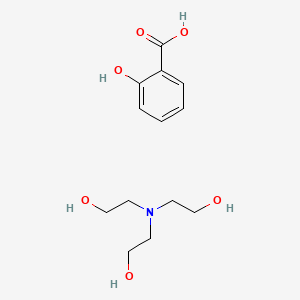

![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)